Product packaging for Dyclonine(Cat. No.:CAS No. 586-60-7)

Dyclonine

Cat. No.: B1211874
CAS No.: 586-60-7
M. Wt: 289.4 g/mol
InChI Key: BZEWSEKUUPWQDQ-UHFFFAOYSA-N
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Description

Dyclonine Hydrochloride is a ketone-based local anesthetic used in scientific research for its potent numbing properties and its specific action on ion channels. Its primary research applications leverage its dual mechanisms of action. Firstly, it functions as a neuronal sodium channel blocker, stabilizing the neuronal membrane by reducing its permeability to sodium ions, thereby inhibiting the initiation and conduction of nerve impulses . Secondly, and of significant recent interest, this compound has been identified as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is predominantly expressed in skin keratinocytes and implicated in cutaneous sensation, skin diseases, and itch . In laboratory settings, this compound is utilized in studies focused on nociception, dermatology, and neuropharmacology. Its value lies in its rapid onset of action and a duration of effect that is suitable for various experimental models . Beyond its traditional use as an anesthetic agent, research has expanded into novel areas. Studies indicate this compound may have neuroprotective effects, with one study showing it relieves progression in a rotenone-induced Parkinson's disease model in Drosophila by activating the Nrf2/ARE signaling pathway to reduce oxidative stress and neuronal apoptosis . It has also been investigated as a potential therapeutic for Friedreich's ataxia, an inherited neurodegenerative disease . Researchers should note that while this compound is generally considered to have a good safety profile, case reports have documented rare adverse reactions, including transient disturbances of consciousness following mucosal application in susceptible individuals, highlighting the importance of appropriate safety protocols in a research context . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27NO2 B1211874 Dyclonine CAS No. 586-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H27NO2/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19/h7-10H,2-6,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEWSEKUUPWQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

536-43-6 (hydrochloride)
Record name Dyclonine [INN:BAN]
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DSSTOX Substance ID

DTXSID6047864
Record name Dyclonine
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Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Dyclonine
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Solubility

Soluble (HCl salt), 4.60e-02 g/L
Record name Dyclonine
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Record name Dyclonine
Source Human Metabolome Database (HMDB)
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CAS No.

586-60-7
Record name Dyclonine
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Record name Dyclonine [INN:BAN]
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Record name Dyclonine
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Record name DYCLONINE
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Record name Dyclonine
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Melting Point

174-175
Record name Dyclonine
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Molecular and Cellular Mechanisms of Dyclonine Action

Dyclonine Interactions with Voltage-Gated Ion Channels

Voltage-gated ion channels are a class of transmembrane proteins that regulate the flow of ions across cell membranes in response to changes in membrane potential. wikipedia.orgijbcp.comencyclopedia.pub They are fundamental to the electrical excitability of cells, including neurons and muscle cells. wikipedia.orgpharmacologyeducation.org this compound has been shown to interact with these channels, influencing their open and closed states and thereby altering ion conductance.

Specificity for Neuronal Sodium Channels in this compound Action

A key aspect of this compound's mechanism as a local anesthetic is its interaction with voltage-gated sodium channels (NaV). nih.govpatsnap.comselleckchem.comselleckchem.comchemicalbook.com These channels are crucial for the initiation and propagation of action potentials in neurons. wikipedia.orgfrontiersin.org this compound reversibly binds to activated sodium channels on the neuronal membrane. nih.govpatsnap.comselleckchem.comselleckchem.comchemicalbook.com This binding decreases the membrane's permeability to sodium ions, leading to an increased threshold for excitation. nih.govpatsnap.comselleckchem.comselleckchem.comchemicalbook.com The reversible stabilization of the neuronal membrane inhibits depolarization, preventing the propagation of action potentials and resulting in a transient and reversible conduction blockade. nih.govpatsnap.comchemicalbook.com This action is particularly effective on sensory nerve fibers, especially those involved in transmitting pain and temperature sensations. patsnap.com Voltage-gated sodium channels are diverse, with different subtypes (NaV1.1-NaV1.9) exhibiting distinct tissue distributions. frontiersin.orgmdpi.com NaV1.1, 1.2, 1.3, and 1.6 are predominantly found in central nervous system neurons, while NaV1.7, 1.8, and 1.9 are largely located in peripheral nervous system neurons. frontiersin.orgmdpi.com this compound's effects on neuronal sodium channels contribute significantly to its local anesthetic properties.

Modulatory Effects on Potassium Channels by this compound (Hypothetical/Exploratory Research)

While the primary focus of this compound's mechanism is on sodium channels, some exploratory research has considered its potential modulatory effects on potassium channels. Potassium channels are another diverse group of voltage-gated ion channels that play a crucial role in repolarizing the cell membrane after an action potential and regulating neuronal excitability. wikipedia.orgijbcp.comcureepilepsy.org Some studies have investigated compounds structurally related to local anesthetics for their effects on potassium channels. cureepilepsy.org However, specific detailed research findings definitively establishing significant modulatory effects of this compound on potassium channels are less extensively documented compared to its well-characterized interaction with sodium channels. One source mentions this compound being proposed as a candidate in research related to Friedreich's ataxia, potentially acting as a potassium channel opener that acts on the mitochondrial membrane, but this appears to be in an exploratory context frontiersin.org. Further dedicated research would be needed to fully elucidate any potential modulatory roles of this compound on various types of potassium channels.

Other Ion Channel Interactions in this compound Pharmacology

Transient Receptor Potential Vanilloid 3 (TRPV3) Channel Inhibition by this compound

A notable interaction is the inhibition of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel by this compound. patsnap.comebi.ac.ukmdpi.comebi.ac.ukresearchgate.netbiorxiv.orgelifesciences.orgnih.govmdpi.com TRPV3 is a cation-permeable TRP channel predominantly expressed in skin keratinocytes and is involved in cutaneous sensation, including temperature sensation and itch. mdpi.comresearchgate.netmdpi.comebi.ac.uknih.gov Dysfunction of TRPV3 has been associated with various skin diseases. mdpi.comresearchgate.netmdpi.comebi.ac.uknih.gov this compound has been identified as a potent inhibitor of TRPV3 channel activity. biorxiv.orgelifesciences.orgnih.gov Studies have shown that this compound inhibits TRPV3 currents in a concentration-dependent manner. biorxiv.orgelifesciences.org The inhibitory effect of this compound on TRPV3 is observed regardless of whether the channel is activated by agonists like 2-APB or by heat, suggesting it is not a competitive antagonist. elifesciences.orgnih.gov

Cryo-Electron Microscopy Structural Elucidation of this compound-TRPV3 Complex

The structural basis for this compound's inhibition of TRPV3 has been investigated using cryo-electron microscopy (cryo-EM). patsnap.comebi.ac.ukmdpi.comresearchgate.netebi.ac.uknih.govnih.govsobolevskylab.orgresearchgate.net Cryo-EM studies of the TRPV3-dyclonine complex have revealed the binding site of this compound within the channel structure. patsnap.commdpi.comresearchgate.netebi.ac.uknih.govnih.govresearchgate.net These studies show that this compound binds in the portals that connect the membrane environment surrounding the channel to the central cavity of the channel pore. researchgate.netebi.ac.uknih.govnih.govresearchgate.net These binding sites are formed by the transmembrane helices S5 and S6. nih.gov The cryo-EM structure of the TRPV3-dyclonine complex (e.g., PDB 7ugg, EMDB EMD-26488) provides detailed insights into how this compound interacts with the channel at an atomic level. ebi.ac.ukebi.ac.uk

Molecular Determinants of TRPV3 Inhibition by this compound

The molecular determinants of TRPV3 inhibition by this compound involve its binding within the identified portal sites. ebi.ac.ukmdpi.commdpi.comnih.gov The mechanism of inhibition is proposed to involve this compound molecules extending into the channel pore, creating a physical barrier that impedes ion conductance. researchgate.netmdpi.comebi.ac.uknih.govnih.govresearchgate.netglobalauthorid.com This barrier can function through hydrophobic interactions or electrostatic repulsion, depending on the charge state of this compound (which has a pKa of 8.36, meaning a fraction is positively charged). nih.gov The binding of this compound in the portals can also induce conformational changes in the channel, such as the flipping of the F666 side chain and alterations in the P-loop, which may contribute to the inhibitory effect. nih.gov While the precise pathway by which this compound reaches the binding site is still under investigation, it is hypothesized that the neutral form of this compound may access the portal site via the membrane pathway. nih.gov The allosteric binding site of this compound within TRPV3, as revealed by structural studies, serves as a template for understanding the molecular basis of its inhibitory action and for the potential design of new TRPV3-targeting therapeutics. researchgate.netebi.ac.uknih.govnih.govresearchgate.net

Here is a summary of some research findings related to this compound's interaction with TRPV3:

ChannelInhibitorIC50 (µM)SpeciesMethodReference
TRPV3This compound3.2 ± 0.24MouseElectrophysiology elifesciences.org
TRPV3This compound16.2 ± 0.72HumanElectrophysiology biorxiv.org
TRPV3This compound12.3 ± 1.6FrogElectrophysiology biorxiv.org
TRPV1This compound337.4 ± 19.4MouseElectrophysiology biorxiv.org
TRPV2This compound31.1 ± 2.7MouseElectrophysiology biorxiv.org
TRPM8This compound81.8 ± 12.7MouseElectrophysiology biorxiv.org
TRPA1This compoundLittle inhibition at 10 µMMouseElectrophysiology elifesciences.orgnih.gov

Note: The IC50 values represent the half-maximal inhibitory concentration, indicating the potency of this compound's inhibitory effect on the respective channels.

This compound Engagement with Receptor Systems (Exploratory Research)

Exploratory research suggests that this compound engages with certain receptor systems, contributing to its observed biological effects.

Putative Receptor Binding Profiles of this compound

This compound is known to interact with and block activated sodium channels on the neuronal membrane, which is the primary mechanism for its local anesthetic effect nih.govpatsnap.com. This binding decreases the membrane's permeability to sodium ions, increasing the threshold for excitation and inhibiting depolarization nih.govpatsnap.com. This action prevents the propagation of action potentials, leading to a transient and reversible loss of sensation nih.gov.

Beyond sodium channels, studies have also investigated this compound's interaction with other channels, such as the transient receptor potential vanilloid-3 (TRPV3) channel. Cryo-electron microscopy (cryo-EM) studies have shown that this compound binds to sites within the portals of the TRPV3 channel, which connect the membrane environment to the central cavity of the pore nih.govpdbj.org. These binding sites are formed by the transmembrane helices S5 and S6 nih.gov. This binding is proposed to inhibit TRPV3 by creating a barrier for ion conductance within the channel pore nih.govpdbj.org. This compound has been shown to inhibit both mouse and human TRPV3 channels, suggesting a conserved mechanism across species elifesciences.orgbiorxiv.org.

Ligand-Gated Ion Channel Modulation by this compound

While this compound is primarily recognized for its interaction with voltage-gated sodium channels, research indicates potential modulation of ligand-gated ion channels as well biorxiv.org. Ligand-gated ion channels open in response to the binding of a specific chemical messenger, such as a neurotransmitter, allowing ions to pass through the membrane pharmacologyeducation.orgwikipedia.org. This ion flow can lead to depolarization or hyperpolarization, influencing neuronal signaling wikipedia.org.

Studies screening for modulators of insulin (B600854) secretion in beta cells identified this compound hydrochloride as one of several hit compounds that mediate the activity of ligand-gated cell surface receptors and ion channels that stimulate second messenger signaling cascades biorxiv.org. This suggests that this compound may have modulatory effects on certain ligand-gated ion channels, although the specific channels and the nature of this modulation require further detailed investigation biorxiv.org.

Intracellular Signaling Cascades Influenced by this compound

This compound has been shown to influence several intracellular signaling cascades, impacting cellular responses to stress and regulating gene expression.

This compound Effects on Second Messenger Systems (e.g., Nrf2 pathway activation)

This compound has been demonstrated to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway nih.govfrontiersin.orgnih.govfrontiersin.org. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative and electrophilic stress by regulating the expression of antioxidant and anti-inflammatory genes nih.govfrontiersin.org.

Research in Friedreich's ataxia (FA) models has shown that this compound induces Nrf2 activation nih.govfrontiersin.org. This activation leads to the binding of Nrf2 to antioxidant response elements (AREs) in the genome, driving the expression of target genes such as heme oxygenase 1 (HMOX1) and NAD(P)H dehydrogenase (quinone) (NQO1) nih.gov. Importantly, ARE sites have been identified within the frataxin (FXN) gene locus, and this compound has been shown to increase FXN transcript and protein levels in a dose-dependent manner in FA cells and animal models nih.gov. This suggests a mechanism by which this compound, through Nrf2 activation, can influence the expression of genes relevant to disease pathology nih.govfrontiersin.org.

Studies in a Parkinson's disease model in Drosophila also reported that this compound upregulated the Nrf2/HO pathway, leading to decreased reactive oxygen species (ROS) and malondialdehyde (MDA) levels and inhibited neuronal apoptosis nih.gov. This further supports the role of this compound in activating the Nrf2 pathway and its associated protective effects against oxidative stress nih.gov.

Data from research on this compound's effect on Nrf2 activation in HeLa cells using an ARE-luciferase reporter gene assay demonstrated a dose-dependent increase in luciferase activity upon treatment with this compound. nih.gov

This compound-Mediated Cellular Excitability Alterations

This compound's primary mechanism of action as a local anesthetic involves altering cellular excitability by blocking voltage-gated sodium channels selleckchem.com. This blockage reduces the influx of sodium ions necessary for depolarization and the generation of action potentials, thereby increasing the threshold for excitation and stabilizing the neuronal membrane nih.govpatsnap.comselleckchem.com. This leads to an inhibition of nerve impulse conduction and a localized anesthetic effect nih.govpatsnap.com.

Beyond its effects on sodium channels, this compound has also been shown to inhibit the TRPV3 channel, which is involved in cutaneous sensation nih.govelifesciences.orgbiorxiv.org. Inhibition of TRPV3 by this compound can reduce channel open probability, impacting calcium influx and potentially altering cellular excitability in cells where TRPV3 is expressed, such as keratinocytes elifesciences.orgbiorxiv.org. Studies using whole-cell patch-clamp recordings in HEK 293T cells expressing TRPV3 showed that this compound inhibited TRPV3 currents in a concentration-dependent manner elifesciences.orgbiorxiv.org.

Data on this compound's inhibition of mouse TRPV3 currents in HEK 293T cells showed the following dose-response: elifesciences.org

This compound as an Aldehyde Dehydrogenase (ALDH) Inhibitor

Recent research has identified this compound as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes, specifically ALDH2 and ALDH3A1 medchemexpress.comfrontiersin.orgmedchemexpress.comresearchgate.netoncotarget.comnih.gov. ALDH enzymes are a family of detoxifying enzymes that catalyze the oxidation of aldehydes into carboxylic acids and are often upregulated in cancer cells, contributing to therapeutic resistance frontiersin.orgresearchgate.net.

This compound has been shown to be a covalent inhibitor of ALDH, likely by forming adducts with catalytic cysteine residues in the enzymes researchgate.net. Studies have reported IC50 values for this compound hydrochloride of 35 µM for ALDH2 and 76 µM for ALDH3A1 medchemexpress.commedchemexpress.comresearchgate.net.

Inhibition of ALDH activity by this compound can lead to the accumulation of toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), particularly in cells with compromised glutathione (B108866) (GSH) levels researchgate.netoncotarget.comnih.gov. This accumulation of reactive aldehydes can induce oxidative stress and contribute to cell death researchgate.netoncotarget.comnih.gov. This mechanism has been explored in the context of cancer therapy, where this compound's ALDH inhibitory activity can sensitize cancer cells to therapies that induce GSH deficiency or oxidative stress medchemexpress.comresearchgate.netoncotarget.comnih.govnih.govoup.com.

Data on the ALDH inhibitory activity of this compound hydrochloride shows the following IC50 values: medchemexpress.commedchemexpress.comresearchgate.net

Impact on 4-Hydroxynonenal (4-HNE) Accumulation

This compound, acting as a covalent inhibitor of aldehyde dehydrogenase (ALDH) enzymes, including ALDH3A1, has been shown to trigger the intracellular accumulation of 4-hydroxynonenal (4-HNE). nih.govnih.govmedkoo.comresearchgate.net 4-HNE is a highly reactive α,β-unsaturated hydroxyalkenal produced during lipid peroxidation and plays a significant role in oxidative damage and cell death. nih.govwikipedia.orgnih.gov Studies have demonstrated that treatment with this compound alone significantly increases the level of 4-HNE in certain cell lines. nih.govresearchgate.net This effect is notably enhanced in the presence of agents that induce glutathione (GSH) deficiency, such as sulfasalazine (B1682708) or buthionine sulfoximine (B86345) (BSO). nih.govresearchgate.net This suggests that this compound-sensitive ALDH activity is crucial for the detoxification of 4-HNE, particularly in cells with compromised GSH-mediated antioxidant systems. nih.govresearchgate.net The accumulation of 4-HNE induced by this compound, especially in combination with xCT inhibitors or GSH synthesis inhibitors, appears to contribute to necrotic cell death. nih.govresearchgate.net ALDH3A1 is known to play a key role in protecting cells from lipid peroxidation products like 4-HNE. nih.gov Elevated expression of ALDH3A1 has been associated with resistance to certain therapies, and its inhibition by this compound can enhance the sensitivity of these cells. nih.govnih.gov

This compound Influence on Histone Methyltransferase G9a Activity

Research indicates that this compound can inhibit the activity of histone methyltransferase G9a. nih.govnih.govescholarship.org G9a is a histone lysine (B10760008) methyltransferase primarily responsible for catalyzing the mono- and di-methylation of histone H3 lysine 9 (H3K9me1 and H3K9me2), modifications generally associated with transcriptional gene silencing. frontiersin.orgmdpi.comnih.gov Inhibition of G9a by this compound has been observed in studies investigating its potential therapeutic applications in conditions like Friedreich's ataxia. nih.govnih.gov In lymphoblast nuclear extracts, this compound was found to inhibit G9a histone methyltransferase activity. nih.gov This inhibitory effect on G9a is considered to contribute to an "unsilencing" epigenetic activity. nih.gov G9a is known to methylate histone H3K9, which is an epigenetic mark associated with silencing of the FXN locus, the gene implicated in Friedreich's ataxia. nih.govnih.gov Therefore, this compound's inhibition of G9a may play a role in increasing FXN transcript and protein levels. nih.govnih.gov

Synthetic Methodologies and Dyclonine Structural Modifications

Established Synthetic Pathways for Dyclonine

The synthesis of this compound typically involves the construction of its core aminoketone structure. Several routes have been developed over time, utilizing different starting materials and reaction sequences.

Historical and Contemporary Synthesis Routes to this compound

Historically, synthetic routes to this compound have often involved the Mannich reaction or related approaches to form the β-aminoketone linkage. One reported route begins with p-hydroxyacetophenone, which is reacted with bromobutane to yield p-butoxyacetophenone. This intermediate then undergoes a Mannich reaction with piperidine (B6355638) and formaldehyde (B43269) in the presence of concentrated hydrochloric acid to synthesize this compound hydrochloride. google.com

Another synthetic route utilizes phenol (B47542) as a starting material. Phenol is reacted with n-butyl bromide to form butyl benzene (B151609) ether. Subsequent reaction with acetic anhydride (B1165640) in the presence of zinc chloride yields p-butoxyacetophenone. Finally, condensation of p-butoxyacetophenone with piperidine hydrochloride and paraformaldehyde provides this compound hydrochloride. google.com While this route represented an improvement, it still presented challenges such as long reaction times, the use of toxic reagents, and lower yields. google.com

More contemporary methods have sought to address the limitations of earlier syntheses. One novel method starts with phenol and involves etherification, acetylation, and condensation reactions to produce this compound hydrochloride. This method is reported to have advantages including readily available raw materials, mild reaction conditions, simple operation, high yield, and good product quality. google.com Another approach utilizes p-bromoacetophenone as a starting material and involves a Mannich reaction followed by a C-O cross-linking reaction. This method is claimed to offer easily available starting materials, controllable reaction temperature, higher purity, shorter reaction time, and increased yield, while avoiding highly toxic reagents. patsnap.com Electrochemical methods have also been explored for the synthesis of this compound intermediates, specifically the preparation of the ketone precursor through the electro-oxidative system of an alkylarene. researchgate.netmdpi.com

Derivatization and Analog Development of this compound

The development of this compound derivatives and analogs is driven by the desire to explore variations in pharmacological activity, potency, duration, and potentially reduce toxicity or improve other properties. This compound belongs to the aminoketone class of local anesthetics, and its structure provides a basis for designing related compounds. slideplayer.comrsc.orggoogle.com

Design Principles for this compound Derivatives (e.g., Aminoketone Structures)

The general structure of local anesthetics, including this compound, typically consists of a lipophilic aromatic ring, an intermediate connecting chain (in this compound's case, a ketone and alkyl chain), and a hydrophilic amine group. rsc.orgrsc.org Design principles for this compound derivatives often involve modifications to these regions. For aminoketone local anesthetics like this compound, the lipophilic aromatic group is essential for activity. slideplayer.com The nitrogen atom is typically part of a tertiary amine, which is protonated at physiological pH, contributing to the hydrophilic character and interaction with the target site, such as sodium channels. slideplayer.comrsc.orgnih.gov The intermediate chain, containing the ketone functional group in this compound, links the lipophilic and hydrophilic regions. slideplayer.com Modifications can involve altering the aromatic ring substituents, changing the length or composition of the alkyl chain, or modifying the piperidine ring. mdpi.comrsc.org

Research into structure-activity relationships (SAR) for local anesthetics, including aminoketones, helps guide the design of derivatives. slideplayer.comrsc.org Studies have explored the impact of different substituents on the aromatic ring and variations in the amino group. The aminoketone structure itself is a key feature, and derivatives often retain this core while exploring variations around it. slideplayer.comnih.govresearchgate.net

Chemical Strategies for this compound Scaffold Diversification

Chemical strategies for diversifying the this compound scaffold involve synthetic routes that allow for the introduction of different substituents or modifications at various points in the molecule. Given the synthetic pathways discussed earlier, diversification can occur by using substituted starting materials or by introducing functional groups during or after the core synthesis.

For example, in routes starting from p-hydroxyacetophenone or phenol, using substituted versions of these compounds could lead to this compound analogs with modified aromatic rings. google.comgoogle.com Variations in the alkyl bromide used in the etherification step would alter the length of the butoxy chain. google.comgoogle.com Modifying the secondary amine (piperidine) used in the Mannich or condensation reactions would lead to derivatives with different cyclic or acyclic amino groups. google.comquimicaorganica.org

Libraries of β-aminoketones with structural diversity have been synthesized using approaches involving N-alkylation of secondary amines with propiophenone (B1677668) derivatives. scielo.brresearchgate.net Such methods could be adapted to generate this compound analogs by employing appropriately substituted propiophenones and piperidine derivatives.

Recent work has also demonstrated the synthesis of fluorinated piperidine derivatives, including fluorinated analogs of this compound, utilizing strategies like dearomatization/hydrogenation processes catalyzed by transition metals. mdpi.com This highlights the application of advanced synthetic methodologies for scaffold diversification. The development of this compound analogs has also been explored in the context of identifying inhibitors for enzymes like aldehyde dehydrogenase (ALDH), where modifications to the this compound structure led to compounds with inhibitory activity. researchgate.netoncotarget.comresearchgate.net

Purification and Characterization Techniques for Synthetic this compound and Derivatives

Ensuring the purity and confirming the structure of synthetic this compound and its derivatives are critical steps in the synthesis process. Various analytical techniques are employed for these purposes.

Purification methods commonly include recrystallization, which is mentioned in the context of refining this compound hydrochloride crude product using organic solvents like ethanol (B145695) or purified water with activated carbon treatment. google.comgoogle.com Other standard purification techniques in organic chemistry, such as column chromatography, would also be applicable depending on the specific compound and impurities. scielo.br

Characterization techniques are used to confirm the identity and purity of the synthesized compounds. These typically include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS). nih.gov These techniques provide detailed information about the molecular structure and fragmentation patterns. Infrared (IR) spectroscopy can also be used to identify key functional groups present in the molecule. nih.gov

Elemental analysis is often performed to determine the empirical formula and confirm the purity of the compound. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of synthetic compounds and separating mixtures. rsc.orgtcichemicals.com HPLC coupled with mass spectrometry (LC-MS) provides both separation and molecular weight information, which is powerful for analyzing complex reaction mixtures and confirming the identity of products and impurities. tcichemicals.com

For solid compounds, techniques like melting point determination can provide an indication of purity. X-ray crystallography can provide definitive three-dimensional structural information for crystalline compounds.

In the context of analyzing impurities in pharmaceuticals like this compound hydrochloride, techniques such as HPLC/MS/MS have been developed for simultaneous determination of multiple compounds. tcichemicals.com Characterization of degradation products is also important for understanding the stability of the compound. wdh.ac.id

Structure Activity Relationship Sar Studies of Dyclonine

Elucidation of Pharmacophoric Elements in Dyclonine

The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure, triggering or blocking its biological response. researchgate.net In the context of local anesthetics like this compound, the pharmacophore typically involves features that allow interaction with sodium channels. nih.govpatsnap.compatsnap.comnih.gov

This compound (CID 3180) is characterized by a structure containing a butoxyphenyl group, a ketone linker, and a piperidine (B6355638) ring. nih.govdrugbank.comnist.govwikipedia.org The local anesthetic activity of molecules targeting sodium channels often involves an aromatic ring, an intermediate chain, and a basic amino group. This compound fits this general model, with the butoxyphenyl group serving as the lipophilic aromatic portion, the propanone chain as the intermediate linker, and the piperidine ring providing the basic nitrogen. nih.govdrugbank.comwikipedia.org This arrangement facilitates the molecule's access to and interaction with the hydrophobic and hydrophilic regions within the sodium channel pore, particularly in its activated state. nih.govpatsnap.comnih.gov

Research on local anesthetics, including comparisons with compounds like lidocaine, suggests that the presence of an aromatic ring and a basic amine connected by a linker are crucial for activity. nih.gov While specific detailed pharmacophore models solely for this compound's interaction with sodium channels were not extensively detailed in the search results, general principles for local anesthetics highlight the importance of these features for membrane partitioning and interaction with the channel's binding site. nih.govpatsnap.comnih.gov

Impact of Substituent Modifications on this compound Potency and Selectivity

Modifications to different parts of the this compound structure can significantly impact its potency and selectivity. While extensive specific data tables on this compound analogs were not found, general principles from local anesthetic SAR and related studies on similar structures provide insight.

The butoxyphenyl group contributes to the lipophilicity of this compound, which is important for membrane penetration and access to the sodium channel. nih.govpatsnap.com Altering the length or nature of the alkoxy chain (the butoxy group) or modifications to the phenyl ring would likely influence lipophilicity and potentially interactions within the channel binding site, affecting potency and duration of action. Studies on other compound classes have shown that substituents on aromatic rings can have a significant impact on activity and selectivity. researchgate.netnih.gov

The ketone linker connects the aromatic and amine regions. Modifications to this linker, such as changing its length or introducing different functional groups, could affect the molecule's flexibility, its ability to adopt the correct conformation for binding, and its metabolic stability.

The piperidine ring is a basic amine, which is typically protonated at physiological pH. This charged form is believed to be the active species that interacts with specific residues within the sodium channel pore, blocking ion flow. nih.govpatsnap.comnih.gov Modifications to the piperidine ring, such as changing the ring size or introducing substituents, could alter its basicity, steric bulk, and interaction with the target site, thereby influencing potency and potentially selectivity for different types of sodium channels or other targets. researchgate.netprimescholars.com

While this compound is primarily known for its local anesthetic activity via sodium channel blockade, it has also shown activity against other targets, such as TRPV3 channels and certain enzymes like aldehyde dehydrogenase (ALDH) and histone methyltransferase G9a. caymanchem.comnih.govmedchemexpress.comresearchgate.netresearchgate.net SAR studies on analogs could potentially explore modifications that enhance selectivity for one target over others. For instance, some studies have investigated structural modifications to improve selectivity for specific protein targets. researchgate.netrsc.org

Computational Modeling and In Silico Approaches for this compound SAR

Computational modeling and in silico approaches play an increasingly vital role in modern SAR studies and drug discovery. researchgate.netmdpi.comnih.gov These methods can complement experimental approaches by providing insights into molecular properties, interactions with targets, and predicting the activity of novel compounds. mdpi.comcollaborativedrug.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be applied to this compound and its analogs. researchgate.netmdpi.comnih.govbiorxiv.org

Molecular docking can predict the likely binding pose and affinity of this compound or its derivatives within the binding site of a target protein, such as the sodium channel or TRPV3 channel. mdpi.comnih.govgardp.org This can help to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and guide the design of improved analogs. While a specific detailed docking study of this compound to the sodium channel was not found, studies on other compounds targeting ion channels demonstrate the utility of this approach. researchgate.netresearchgate.net

QSAR modeling aims to build mathematical relationships between structural descriptors of a series of compounds and their biological activity. wikipedia.orgresearchgate.netmdpi.comcollaborativedrug.com By analyzing the structural features and activity data of this compound and its analogs, QSAR models could potentially predict the activity of new, untested compounds. researchgate.netcollaborativedrug.com This can help prioritize synthesis and testing efforts. collaborativedrug.com

Molecular dynamics simulations can provide a more dynamic view of the interaction between this compound and its target, accounting for the flexibility of both the molecule and the protein. mdpi.combiorxiv.orggardp.org This can offer deeper insights into the stability of the binding pose and the conformational changes involved in the interaction. biorxiv.org

In silico approaches have also been used in the context of repurposing existing drugs, including this compound, by predicting potential interactions with a wide range of biological targets based on structural similarity and other properties. researchgate.netmdpi.com This can reveal previously unknown activities and potential therapeutic uses, which can then be explored through experimental SAR studies. researchgate.net

Structure-Based Drug Design Principles Applied to this compound

Structure-based drug design (SBDD) involves designing and optimizing drug candidates based on the known three-dimensional structure of the biological target. gardp.orgdrugdiscoverynews.com While high-resolution structural information for this compound bound to voltage-gated sodium channels relevant to local anesthesia might be limited in the public domain, structural information for related ion channels or other targets of this compound (like TRPV3) can inform SBDD efforts. researchgate.netresearchgate.net

If a high-resolution structure of this compound bound to its target site on the sodium channel were available, it would provide a detailed map of the interactions, highlighting key residues involved in binding. gardp.org This information could be used to rationally design modifications to this compound aimed at improving binding affinity, specificity, or other desired properties. gardp.orgdrugdiscoverynews.com For example, understanding the shape and chemical nature of the binding pocket could guide the design of analogs with complementary steric and electronic features. gardp.org

Even without a direct co-crystal structure of this compound with the sodium channel, SBDD principles can be applied using homology models (models based on the structure of related proteins) or by focusing on the structures of other targets like TRPV3. researchgate.netresearchgate.net Studies on the interaction of this compound with TRPV3 have utilized molecular docking and mutagenesis to identify key residues in the channel's pore region that influence inhibitory efficiency. researchgate.net This demonstrates how structural insights, even from alternative targets or models, can be used to understand and potentially optimize this compound's interactions.

SBDD can involve virtual screening of large libraries of compounds to identify potential binders based on their ability to fit into the target binding site. gardp.org It can also involve de novo design, where new molecules are built piece by piece within the binding site to optimize interactions. gardp.org These approaches, guided by structural information and computational modeling, could be applied to discover novel this compound analogs with improved pharmacological profiles.

Preclinical Pharmacodynamics and in Vitro/in Vivo Non Human Research

Dyclonine Effects on Isolated Nerve Preparations and Excitable Tissues (In Vitro Models)

In vitro models using isolated nerve preparations and excitable tissues allow for controlled examination of a compound's direct effects on electrical activity and signal transmission.

Electrophysiological Characterization of this compound Action

Electrophysiological studies characterize how this compound interacts with ion channels and influences membrane potential. Local anesthetics like this compound are known to block the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions. drugbank.com This action reversibly stabilizes the membrane and inhibits depolarization, preventing the propagation of action potentials and leading to a conduction blockade. drugbank.com Research has also explored this compound's interaction with other ion channels, such as the transient receptor potential vanilloid-3 (TRPV3) channel. Studies using HEK 293T cells expressing human or frog TRPV3 showed that this compound effectively suppressed the activation of these channels. elifesciences.org Dose-response curves revealed IC50 values of 16.2 ± 0.72 μM for human TRPV3 and 12.3 ± 1.6 μM for frog TRPV3. elifesciences.org Furthermore, this compound was observed to slow down the sensitization process of TRPV3 channels. elifesciences.org

Data from TRPV3 Inhibition by this compound:

Channel TypeIC50 (μM)
Human TRPV316.2 ± 0.72
Frog TRPV312.3 ± 1.6

This compound-Induced Nerve Conduction Blockade in Research Models

This compound's ability to block nerve conduction has been demonstrated in various research models. This blockade is a result of its interaction with voltage-gated sodium channels, preventing the influx of sodium ions necessary for action potential generation and propagation. drugbank.com Studies on nerve conduction often involve stimulating a nerve and recording the resulting electrical signal (compound muscle action potential or sensory nerve action potential) at a different point along the nerve or in a muscle supplied by that nerve. researchgate.netblogdaneuro.com A reduction in the amplitude or area of the recorded potential with proximal stimulation compared to distal stimulation can indicate a conduction block. researchgate.net While the provided search results confirm this compound's mechanism as a sodium channel blocker leading to conduction blockade, specific detailed data from research models demonstrating this compound-induced nerve conduction blockade were not extensively provided beyond the general mechanism.

Cellular Responses to this compound in Culture Systems

Cell culture systems provide a controlled environment to investigate the direct effects of this compound on various cellular processes.

This compound Effects on Membrane Potential and Ion Flux in Cells

The primary mechanism of this compound as a local anesthetic involves altering membrane potential by affecting ion flux, specifically sodium ions. drugbank.com By blocking voltage-gated sodium channels, this compound reduces the influx of Na+ into the cell, which is essential for depolarization and the generation of action potentials. drugbank.com The resting membrane potential of a cell is primarily determined by the differential distribution of ions, particularly potassium, and the membrane's selective permeability to these ions. nih.govkhanacademy.orgderangedphysiology.com Local anesthetics like this compound interfere with the transient increase in sodium permeability that underlies depolarization during an action potential. researchgate.net While the search results confirm this fundamental mechanism, detailed quantitative data on this compound's specific effects on membrane potential changes and ion flux in various cell types in culture were not prominently featured.

This compound Influence on Cellular Viability and Proliferation in Research Models (e.g., Cancer Cells)

Research has explored this compound's effects on cellular viability and proliferation, particularly in the context of cancer cells. Studies have indicated that this compound can influence the viability of cancer cells, sometimes in combination with other agents. For instance, this compound has been shown to enhance the cytotoxic effects of the proteasome inhibitor MG132 in breast cancer cells. researchgate.netnih.gov This combination treatment led to a marked increase in apoptosis, as evidenced by increased cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov this compound has also been identified as an inhibitor of aldehyde dehydrogenase (ALDH) activity, specifically ALDH3A1. researchgate.netnih.govoncotarget.commedchemexpress.com Inhibition of ALDH activity by this compound can lead to the accumulation of toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which can induce oxidative damage and reduce cell viability, particularly in cancer cells with impaired glutathione (B108866) (GSH) defense mechanisms. researchgate.netnih.govoncotarget.com this compound sensitized glutathione-deficient cancer cells to the effects of xCT inhibitors, suggesting a role in overcoming resistance to certain cancer therapies. nih.govoncotarget.comrefine.bio

Data on this compound's Effect on Cancer Cell Viability (Representative Example):

Cell LineTreatmentEffect on ViabilityReference
Breast Cancer CellsThis compound + MG132Enhanced cytotoxicity, increased apoptosis researchgate.netnih.gov
HSC-4 (Head and Neck Squamous Cell Carcinoma)This compound + Sulfasalazine (B1682708) (xCT inhibitor)Sensitization to reduced viability nih.govoncotarget.com

This compound's Role in Modulating Cellular Antioxidant Defense Mechanisms (e.g., in Friedreich's Ataxia Models)

This compound has been investigated for its potential to modulate cellular antioxidant defense mechanisms, particularly in the context of Friedreich's ataxia (FRDA). FRDA is a genetic disorder characterized by a deficiency in the mitochondrial protein frataxin (FXN), leading to increased oxidative stress. nih.govnih.govmdpi.com Research has shown that this compound can increase frataxin transcript and protein levels in FRDA patient cells and in animal models. nih.govnih.govfrontiersin.orgresearchgate.net Furthermore, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses. nih.govnih.govmdpi.comfrontiersin.orgresearchgate.net Activation of Nrf2 by this compound drives the expression of antioxidant response element (ARE)-containing genes, contributing to enhanced antioxidant defense. nih.govfrontiersin.orgresearchgate.net Studies in FRDA models have demonstrated that this compound can rescue the activity of iron-sulfur cluster-containing enzymes, such as aconitase and succinate (B1194679) dehydrogenase, which are often deficient in FRDA. nih.govnih.govfrontiersin.org This suggests that this compound may help counteract the oxidative damage and mitochondrial dysfunction characteristic of FRDA. nih.govnih.govmdpi.comfrontiersin.org

Data on this compound's Effects in Friedreich's Ataxia Models:

Model SystemEffect of this compoundReference
FRDA patient lymphoblastsIncreased frataxin transcript and protein, activated Nrf2 pathway, rescued aconitase activity nih.govnih.govfrontiersin.orgresearchgate.net
YG8 and KIKO mouse models (FRDA)Increased frataxin transcript and protein in cerebellum, rescued enzyme deficiencies nih.govnih.govfrontiersin.org
Frataxin Protein and Transcript Upregulation

Research indicates that this compound can induce a significant increase in frataxin transcript and subsequent frataxin protein levels in cellular models of FRDA. This effect has been observed in FRDA lymphoblasts in a dose-dependent manner. researchgate.netnih.govoup.com Studies have also demonstrated that this compound increases frataxin transcript and protein in the cerebellum of mouse models of FRDA, specifically the YG8 and KIKO mouse models. frontiersin.org This suggests a potential mechanism by which this compound could ameliorate the frataxin deficiency characteristic of FRDA. The induction of frataxin by this compound may occur through the activation of the Nrf2 pathway, as studies have shown that this compound activates Nrf2 and drives the expression of Antioxidant Responsive Elements (ARE)-containing genes. frontiersin.org ARE elements have been identified in the frataxin locus. mdpi.com

Iron-Sulfur Cluster Enzyme Activity Restoration

Frataxin plays a crucial role in the biogenesis of iron-sulfur (Fe-S) clusters, which are essential cofactors for many enzymes, including those involved in mitochondrial respiration. Deficiency in frataxin leads to reduced activity of these Fe-S cluster-containing enzymes. Preclinical investigations have shown that this compound can rescue the activity of key Fe-S cluster enzymes that are deficient in FRDA. Specifically, this compound treatment has been shown to restore the activity of aconitase and succinate dehydrogenase in FRDA lymphoblasts and in the cerebellum and liver of YG8 mice. oup.comfrontiersin.orgresearchgate.net This restoration of enzyme activity is a significant finding, as impaired Fe-S cluster enzyme function contributes to the cellular dysfunction observed in FRDA.

This compound Investigations in Animal Models (Non-Human, Preclinical)

Animal models, particularly rodents, have been utilized to investigate the pharmacodynamic effects, local anesthetic action, tissue distribution, and biotransformation of this compound in a preclinical setting.

This compound Pharmacodynamic Profiling in Rodent Models

Pharmacodynamic studies in rodent models have further supported the findings from in vitro research regarding this compound's effects on frataxin levels and downstream consequences. As mentioned, this compound has been shown to increase frataxin transcript and protein in the brains of FRDA mouse models. researchgate.netnih.govoup.com Beyond frataxin upregulation, studies in mouse models have also explored the impact of chronic this compound dosing on neurobehavioral parameters. In a FA mouse model, chronic administration of this compound prevented a decline in performance in balance beam studies, suggesting a potential improvement in motor coordination. researchgate.netnih.gov Additionally, this compound has been investigated in other rodent models, such as those for preterm birth brain injury and adult demyelination, where it showed potential in promoting oligodendroglial regeneration by increasing the density of proliferating oligodendrocyte progenitor cells (OPCs) and promoting OPC differentiation. biorxiv.org

Local Anesthetic Action of this compound in Experimental Animal Models

This compound is a well-established topical anesthetic. Its local anesthetic action has been characterized in experimental animal models. This compound functions by inhibiting sodium channels on neuronal membranes, which increases the excitation threshold and inhibits depolarization, leading to a reversible loss of sensation in a localized area. nih.govmedkoo.com Studies using patch-clamp electrophysiology on sodium channel NaV1.2 currents in neuroblastoma cells have shown that this compound inhibits these currents. nih.gov In vivo studies in mice have demonstrated that this compound, when dosed systemically at concentrations relevant for frataxin induction, does not produce systemic anesthesia, as measured by hot plate response times. nih.gov Topical application of this compound has also been shown to reduce scratching behavior in mouse models, consistent with its anesthetic properties. frontiersin.org

Analytical and Bioanalytical Methodologies for Dyclonine Research

Chromatographic Techniques for Dyclonine Quantification in Research Samples

Chromatography plays a vital role in separating this compound from other components within a sample, which is a necessary step before accurate quantification can occur. Various chromatographic approaches have been employed in this compound research.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound in research samples. HPLC methods often utilize a reversed-phase column, such as a C18 column, for the separation. researchgate.netscispace.comresearchgate.net The mobile phase typically consists of a mixture of organic solvents and aqueous buffers, with the composition and pH adjusted to achieve optimal separation of this compound from other sample components. researchgate.netscispace.comresearchgate.net UV detectors are commonly employed for the detection and quantification of this compound following HPLC separation, often at a wavelength around 282 nm. researchgate.net

Research has demonstrated the application of HPLC for quantifying this compound hydrochloride in various matrices, including lotion and film-forming solutions. researchgate.netscispace.comnih.gov For instance, an HPLC method using a SinoChoom ODS-BP C18 column and a mobile phase of acetonitrile, water, and triethylamine (B128534) (45:55:1.0) adjusted to pH 3.5 with glacial acetic acid was developed for determining this compound hydrochloride in lotion. researchgate.netscispace.com This method showed linearity in the range of 20–200 µg/mL for this compound hydrochloride with a retention time of 6.0 min. researchgate.netscispace.com Another study utilized an HPLC/MS/MS method for the simultaneous determination of this compound, tinidazole, and chlorhexidine (B1668724) in rat plasma, employing a Phenomenex Gemini C18 column and an isocratic mobile phase of methanol, ammonium (B1175870) formate, and formic acid (56:44:0.2). nih.gov The calibration curve for this compound was linear in the range of 2-1000 ng/mL. nih.gov

HPLC Method Parameters for this compound Analysis
Column Type
Mobile Phase Components
Detection Method
Typical Flow Rate
Linearity Range
Retention Time (example)

Spectroscopic and Spectrometric Approaches in this compound Analysis

Spectroscopic and spectrometric techniques provide valuable information about the structure, identity, and quantity of this compound. These methods analyze the interaction of this compound with electromagnetic radiation or measure the mass-to-charge ratio of its ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (Advanced Structural Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds like this compound. springernature.commdpi.commdpi.com By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the chemical environment of individual atoms within the this compound molecule, allowing for the confirmation of its structure and the identification of any structural variations or impurities. springernature.commdpi.commdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques can be applied to gain comprehensive structural information. springernature.commdpi.comnih.gov While specific detailed research findings on the advanced structural elucidation of this compound solely by NMR were not extensively found in the search results, the general application of NMR in elucidating the structures of complex organic molecules and pharmaceuticals is well-established. springernature.commdpi.commdpi.comnih.gov NMR is particularly valuable for confirming the connectivity of atoms and the spatial arrangement of functional groups in a molecule. springernature.commdpi.comnih.gov

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) is a highly sensitive technique used in this compound research for identification, quantification, and the study of its fragmentation patterns. MS measures the mass-to-charge ratio of ions, providing a unique spectral fingerprint for this compound. frontiersin.orgcapes.gov.brresearchgate.net When coupled with chromatographic techniques like HPLC (HPLC/MS or HPLC/MS/MS), MS becomes a powerful tool for analyzing complex research samples, allowing for the detection and quantification of this compound even at low concentrations and in the presence of interfering substances. nih.govfrontiersin.orgcapes.gov.br

In this compound research, tandem mass spectrometry (MS/MS) in multiple-reaction monitoring (MRM) mode has been used for the sensitive and selective quantification of this compound in biological matrices like rat plasma. nih.gov This approach involves the selection of specific precursor ions of this compound and monitoring their characteristic fragmentation products, providing a high degree of specificity. nih.gov For this compound, the monitoring ions (m/z) were 290.1 → (m/z) 97.8 in one study. nih.gov MS is also invaluable for identifying and characterizing metabolites or degradation products of this compound that may be present in research samples. capes.gov.brcapes.gov.br

Advanced Detection Methods and Biosensors for this compound (Research Development)

The development of advanced detection methods and biosensors for this compound represents an area of ongoing research. Biosensors, which integrate a biological recognition element with a transducer, offer the potential for rapid, sensitive, and selective detection of analytes. researchgate.netmdpi.comfrontiersin.orglatrobe.edu.au While the search results did not provide specific examples of developed biosensors for this compound, research in the broader field of biosensor development explores various approaches, including electrochemical and optical biosensors, often incorporating nanomaterials to enhance sensitivity and selectivity. researchgate.netmdpi.comfrontiersin.orglatrobe.edu.au The application of such advanced detection methods could potentially lead to novel tools for monitoring this compound in complex research matrices with improved performance characteristics. Research in this area focuses on developing highly sensitive and selective platforms for detecting target molecules. researchgate.netmdpi.comfrontiersin.orglatrobe.edu.au

Interdisciplinary Research Perspectives and Future Directions for Dyclonine

Dyclonine as a Molecular Probe for Ion Channel Function Research

This compound's established mechanism of action, primarily the blockade of ion channels, positions it as a valuable molecular probe for investigating ion channel structure and function. Its primary therapeutic effect as a local anesthetic stems from its ability to reversibly bind to and block activated sodium channels on neuronal membranes. nbinno.comchemicalbook.com This interaction decreases the membrane's permeability to sodium ions, which in turn inhibits the generation and conduction of nerve impulses. patsnap.comdrugbank.com By stabilizing the neuronal membrane, this compound effectively prevents depolarization and the propagation of action potentials. chemicalbook.compatsnap.com

Beyond its well-documented effects on sodium channels, research has elucidated this compound's role as an inhibitor of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in cutaneous sensations like pain and itch. nih.govnih.gov This inhibitory action provides a molecular basis for its clinical efficacy in relieving surface pain and irritation. nih.gov

Structural biology studies, specifically using cryo-electron microscopy (cryo-EM), have provided high-resolution insights into the this compound-TRPV3 interaction. These studies revealed that this compound binds to allosteric sites located inside the portals that connect the membrane environment to the central cavity of the ion channel pore. nih.gov This binding physically obstructs the pathway for ion conductance, a mechanism likened to thumb screws holding a Christmas tree trunk in place. nih.gov At the single-channel level, this compound has been shown to reduce the open probability of the TRPV3 channel without altering its unitary conductance. nih.gov

The specificity of these interactions allows researchers to use this compound to explore the complex gating mechanisms of these channels, differentiate between channel subtypes, and understand the structural components that govern ion permeation.

Ion Channel TargetObserved Effect of this compoundResearch ApplicationReference
Voltage-gated Sodium Channels (e.g., SCN10A, SCN5A)Blocks channel, decreasing sodium ion permeability and inhibiting nerve impulse conduction.Studying the mechanism of local anesthesia and the structure of sodium channel pores. nbinno.compatsnap.comdrugbank.com
Transient Receptor Potential Vanilloid 3 (TRPV3)Inhibits channel activity by binding to allosteric sites within the channel's portals, creating a physical barrier to ion flow. Reduces channel open probability.Investigating the structural basis of channel gating and allosteric modulation. Probing the role of TRPV3 in pain and itch signaling. nih.govnih.gov

Potential of this compound as a Scaffold for Novel Chemical Entities in Drug Discovery

The unique chemical structure of this compound, which is classified as a ketone, distinguishes it from the more common ester- or amide-based local anesthetics and presents it as a promising scaffold for the design of novel therapeutic agents. nbinno.comnbinno.com This structural distinctiveness offers a foundation for developing new chemical entities with potentially different pharmacological profiles, improved specificity, or for patients with sensitivities to other anesthetic classes. nbinno.com

A significant finding highlighting this potential comes from a large-scale screening of 1,280 FDA-approved drugs, which identified this compound as a potent inhibitor of acetylcholinesterase (AChE). rsc.org This enzyme is a key therapeutic target in Alzheimer's disease. The study suggested that this compound exhibits a non-competitive inhibition pattern, indicating it may bind to a site on AChE that is different from the active site used by the natural substrate, acetylcholine. rsc.org This finding opens a new avenue for using the this compound scaffold to design and optimize novel, dual-function, or allosteric AChE inhibitors for neurodegenerative diseases. rsc.org

Furthermore, the detailed structural elucidation of this compound's binding site on the TRPV3 ion channel reveals a novel allosteric pocket that can be exploited for structure-based drug design. nih.gov This site can serve as a template for the creation of new molecules that specifically target TRPV3 for the treatment of pain and itch, potentially with greater potency and selectivity. nih.gov The principle of "scaffold hopping," where a core molecular motif is replaced while preserving key functional elements, could be applied to the this compound structure to generate new chemotypes that target the same mechanism of action but possess improved drug-like properties or novel intellectual property profiles. biosolveit.de

Original Scaffold ActivityIdentified New Target/ActivityPotential Therapeutic Area for New EntitiesReference
Local Anesthetic (Sodium/TRPV3 Channel Blocker)Acetylcholinesterase (AChE) InhibitionAlzheimer's Disease and other neurodegenerative disorders. rsc.org
TRPV3 Channel BlockerAllosteric modulation of TRPV3 via a specific binding pocket.Chronic pain, pruritus (itch), and other sensory disorders. nih.gov
Ketone-based AnestheticDevelopment of alternative local anesthetics.Anesthesiology, for patients with sensitivities to ester/amide anesthetics. nbinno.comnbinno.com

Integration of this compound Research with Computational Biology and Artificial Intelligence

The advancement of computational biology and artificial intelligence (AI) offers powerful tools to deepen the understanding of this compound's mechanisms and accelerate the discovery of new applications. researchgate.netnih.gov These in silico approaches are becoming integral to modern drug discovery, enabling researchers to model complex biological interactions and predict molecular behavior, thereby saving significant time and resources. nih.gov

In this compound research, computational methods have already been applied. For instance, in silico docking was used to predict the interactions between this compound and the TRPV3 channel, complementing experimental data and helping to formulate hypotheses about its inhibitory mechanism. nih.gov The structural data obtained from cryo-EM studies of the this compound-TRPV3 complex provides a perfect input for more advanced computational techniques like molecular dynamics (MD) simulations. nih.govnih.gov MD simulations can characterize the dynamics of the drug-channel interaction, predict binding affinities, and reveal the energetic contributions of specific amino acid residues to the binding process. escholarship.orgencyclopedia.pub

The integration of AI and machine learning can further expand the research landscape for this compound. nih.gov AI algorithms can be trained on large datasets of chemical structures and biological activities to:

Predict new targets: Screen this compound's structure against databases of biological targets to identify potential new mechanisms of action or off-target effects. nih.gov

Facilitate scaffold-based design: Generate novel molecules based on the this compound scaffold with optimized properties, such as increased potency for AChE or selectivity for a specific ion channel subtype. arxiv.orgplos.org

Guide drug repurposing: Analyze vast amounts of data from scientific literature, clinical trials, and genomic databases to generate hypotheses for repurposing this compound for new diseases. nih.govfrontiersin.org

These computational strategies, when used in a feedback loop with experimental validation, can dramatically accelerate the pace of discovery, moving from a molecular understanding of this compound's current actions to the rational design of its future therapeutic applications. researchgate.net

Unexplored Mechanistic Pathways and Research Hypotheses for this compound

While the primary mechanisms of this compound on sodium and TRPV3 channels are increasingly understood, several mechanistic pathways and research hypotheses remain unexplored. The serendipitous discovery of its potent activity against acetylcholinesterase (AChE) strongly suggests that this compound's pharmacological profile is broader than previously appreciated. rsc.org

Key Research Hypotheses:

Interaction with Non-Channel Neurological Targets: The potent AChE inhibition by this compound raises the hypothesis that it may interact with other enzymes or receptors within the central and peripheral nervous systems. rsc.org Its ketone structure could facilitate unique interactions not seen with traditional anesthetics. nbinno.com Research could investigate its binding to other neurotransmitter receptors or monoamine transporters.

Modulation of Intracellular Signaling: Local anesthetics can influence intracellular signaling pathways secondary to their effects on ion flux. A research hypothesis is that this compound, by altering intracellular ion concentrations, may trigger downstream signaling cascades related to inflammation or cellular stress responses. Investigating its impact on second messengers like calcium and cyclic AMP could uncover novel mechanisms relevant to its clinical effects in irritated tissues.

Exploring these hypotheses will require a multi-pronged approach, combining electrophysiological screening, enzymatic assays, and advanced proteomics to build a more complete picture of this compound's molecular interactions and mechanistic pathways.

Future Directions in this compound-Related Preclinical Discovery and Repurposing Research

The accumulated knowledge on this compound's pharmacology and unique chemical nature provides a strong foundation for future preclinical discovery and drug repurposing efforts. These strategies offer a more efficient path to new therapies by leveraging an existing compound's known characteristics. auvonhealth.comnih.govjpbs.in

Future Directions in Preclinical Discovery:

Structure-Based Design of Novel Analogs: A primary focus should be on the rational design of novel molecules using the this compound scaffold.

For Alzheimer's Disease: Synthesize and test this compound derivatives to optimize AChE inhibitory activity and selectivity, aiming to develop lead compounds with improved brain penetration and drug-like properties. rsc.org

For Chronic Pain and Itch: Utilize the high-resolution structural information of the this compound-TRPV3 complex to design new, highly potent, and selective allosteric modulators of TRPV3. nih.gov

Investigating Structure-Activity Relationships (SAR): Systematically modify the ketone group, the butoxy-phenyl ring, and the piperidinyl moiety of this compound to establish a comprehensive SAR profile. This would clarify which structural features are critical for its various biological activities and guide future optimization efforts. researchgate.net

Future Directions in Repurposing Research:

Systematic Target Expansion: Employ high-throughput screening and computational approaches to test this compound against a broad array of biological targets, including G-protein coupled receptors, kinases, and other enzymes. nih.govfrontiersin.org This could uncover entirely unexpected therapeutic opportunities.

Validation in Disease Models: Based on the AChE inhibition finding, the next logical step is to evaluate this compound in preclinical cell culture and animal models of Alzheimer's disease to assess its potential to modify disease-relevant pathologies. rsc.org

Exploring Anti-inflammatory Potential: Given its clinical use in soothing irritated mucous membranes, a focused effort to investigate this compound's potential anti-inflammatory properties is warranted. nbinno.com Preclinical studies could examine its effects on inflammatory pathways and in models of inflammatory conditions.

Drug repurposing significantly reduces the time and cost of development, and for a compound like this compound, with its established use and interesting secondary activities, this approach holds considerable promise for delivering new therapeutic solutions. duke.edufrontiersin.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing Dyclonine’s chemical purity and stability in preclinical studies?

  • Methodology : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for assessing purity and structural integrity. Stability studies under varying temperatures and pH conditions (e.g., accelerated degradation assays) can identify optimal storage protocols .
  • Safety Protocols : Follow OSHA guidelines for handling topical anesthetics, including fume hood usage and personal protective equipment (PPE) to mitigate risks of dermal/ocular exposure .

Q. How can researchers design in vitro assays to evaluate this compound’s pharmacological activity in neuronal or epithelial cell models?

  • Approach : Use cell viability assays (e.g., MTT or Calcein-AM) to determine cytotoxicity thresholds. For mechanistic studies, combine this compound treatment with fluorescent reporters (e.g., Nrf2-GFP) or siRNA knockdown to isolate pathways like oxidative stress response .
  • Dosage Optimization : Conduct dose-response curves (0.1–100 µM) to establish EC₅₀ values, referencing prior studies where this compound showed efficacy at 10–20 µM in FA cell models .

Q. What are the best practices for validating this compound’s bioavailability and pharmacokinetics in rodent models?

  • Experimental Design : Administer this compound via oral gavage or intraperitoneal injection, followed by plasma/tissue sampling at timed intervals. Liquid chromatography-mass spectrometry (LC-MS) quantifies drug concentrations. Include control groups to assess metabolism and excretion rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different Friedreich’s ataxia (FA) models, such as variable FXN induction in patient-derived cells versus animal models?

  • Analysis Framework : Perform meta-analyses of transcriptomic datasets to identify confounding variables (e.g., GAA repeat length, epigenetic heterogeneity). Use isogenic cell lines to control for genetic background .
  • Replication Strategies : Cross-validate findings using orthogonal methods (e.g., Western blot for frataxin protein levels alongside qPCR for FXN mRNA) .

Q. What experimental approaches can disentangle this compound’s dual mechanisms of action—Nrf2 activation versus G9a methyltransferase inhibition—in FA therapeutics?

  • Techniques : Employ CRISPR-Cas9 to knockout Nrf2 or G9a in FA cell lines and assess FXN rescue. Combine this compound with selective inhibitors (e.g., ML324 for G9a) to quantify pathway-specific contributions .
  • Epigenetic Profiling : Chromatin immunoprecipitation (ChIP-seq) for H3K9me2 marks at the FXN locus can clarify G9a’s role, while RNA-seq identifies Nrf2-dependent gene networks .

Q. How should translational studies be structured to evaluate this compound’s clinical potential while addressing its historical use as a topical anesthetic?

  • Clinical Design : Phase Ib trials should prioritize biomarker endpoints (e.g., buccal cell FXN levels) and safety monitoring for neurological effects. Dose escalation studies must account for systemic absorption risks .
  • Preclinical-to-Clinical Bridging : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to extrapolate effective doses from murine data, adjusting for interspecies metabolic differences .

Methodological Considerations

  • Data Interpretation : Apply multivariate statistics (ANOVA with post-hoc tests) to account for variables like cell type and treatment duration. For conflicting results, Bayesian meta-analysis can weight evidence quality .
  • Literature Review : Prioritize primary studies indexed in PubMed or Scopus, avoiding non-peer-reviewed sources. Use tools like EndNote to track citations and synthesize mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.